Cas no 82650-83-7 (Tenilapine)

Tenilapine structure
Tenilapine Chemical and Physical Properties
Names and Identifiers
-
- Tenilapine
- (2E)-2-[5-(4-methylpiperazin-1-yl)dithieno[2,3-b:2',3'-f]azepin-9-ylidene]acetonitrile
- Tenilapine [INN]
- UNII-D0U312O2BE
- PDSP1_000476
- CHEMBL2105472
- 82650-83-7
- NS00125156
- PDSP2_000474
- L000731
- Q27275953
- SCHEMBL2109923
- (2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile
- DTXSID201336787
- (E)-5-(4-Methyl-1-piperazinyl)-9H-dithieno(3,4-b:3',4'-e)-azepine-delta(sup 9,alpha)-acetonitrile
- D0U312O2BE
-
- Inchi: InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+
- InChI Key: RVQVUMIXBGFJLZ-SWGQDTFXSA-N
- SMILES: CN1CCN(CC1)C2=NC3=CSC=C3C(=CC#N)C4=CSC=C42
Computed Properties
- Exact Mass: 340.08200
- Monoisotopic Mass: 340.08163887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 99.1Ų
Experimental Properties
- PSA: 99.11000
- LogP: 2.71538
Tenilapine Related Literature
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
82650-83-7 (Tenilapine) Related Products
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